Home > Products > Screening Compounds P87825 > 2-(4-(Trifluoromethyl)phenyl)pyrazine
2-(4-(Trifluoromethyl)phenyl)pyrazine - 380626-88-0

2-(4-(Trifluoromethyl)phenyl)pyrazine

Catalog Number: EVT-3269672
CAS Number: 380626-88-0
Molecular Formula: C11H7F3N2
Molecular Weight: 224.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: These are near-infrared (NIR) emitting Os(II) complexes incorporating dual (1H-1,2,4-triazol-5-yl)pyrazine chromophoric chelates (tzn, where n = 1, 2, 3) []. They exhibit bathochromic shifted emission, higher quantum yield, and increased radiative lifetime compared to the parent complex [Os(fprtz)2(PMe2Ph)2] (tz0) []. Notably, the partially deuterated tz1-d shows enhanced photoluminescence quantum yield (PLQY) in co-doped 4,4′-bis(N-carbazolyl)biphenyl (CBP) thin films, confirming the impact of C-H(D) stretching vibrations on non-radiative transition processes []. These complexes are investigated for their potential in efficient NIR organic light-emitting diodes (OLEDs) [].
  • Relevance: These Os(II) complexes are structurally related to 2-(4-(Trifluoromethyl)phenyl)pyrazine through the presence of a pyrazine ring within their chelating ligands. The variations in the location and number of 4-(trifluoromethyl)phenyl appendages on the pyrazine ring of tzn ligands contribute to the observed differences in their photophysical properties [].

3-tert-Butoxycarbonylamino-4-(trifluoromethyl)phenyl)(2,4,5-trifluoro-phenyl)butyric acid

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes [].

(R)-7-[3-Amino-4-(2,4,5-trifluorophenyl)butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester

  • Compound Description: This compound is another key intermediate in the synthesis of sitagliptin []. It is often formulated with metformin, another antidiabetic drug, for enhanced therapeutic effects [].
  • Relevance: This compound is structurally related to 2-(4-(Trifluoromethyl)phenyl)pyrazine through the presence of both a pyrazine ring and a trifluoromethyl (-CF3) group attached to a phenyl ring. These structural features are essential for its biological activity as a dipeptidyl peptidase-4 (DPP-4) inhibitor in the treatment of type 2 diabetes [].

4-Oxo-4-{3[(trifluoromethyl)-5,6-dihydrotriazolopyrazin-7(8H)-yl}-1-(2,4,5-trifluorophenyl)butan-2-amine (6)

  • Compound Description: This compound acts as a key intermediate in the synthesis of sitagliptin []. It is synthesized through a multi-step process starting from 2-chloropyrazine and (2,4,5-trifluoro-phenyl)acetic acid [].

2,5-Difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}

  • Compound Description: This compound, synthesized via Knoevenagel condensation, serves as a long-term air-stable n-type organic semiconductor []. It demonstrates high electron mobility and a high on/off current ratio in organic thin-film transistors (OTFTs), with little degradation even after a year of storage in ambient air [].

JNJ-2482272 ([4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine])

  • Compound Description: Initially investigated as an anti-inflammatory agent, JNJ-2482272 exhibits potent aryl hydrocarbon receptor (AhR) activation, leading to its rapid metabolism and lack of sustained exposure in rats []. This strong autoinduction, primarily mediated by CYP1A1, CYP1A2, CYP1B1, and UGT1A6, raises concerns about its viability as a drug candidate due to potential for drug-drug interactions and toxicity [].

Trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

  • Compound Description: This compound acts as a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist []. Developed for the treatment of pain, mavatrep demonstrates efficacy in preclinical models of thermal hypersensitivity, exhibiting a favorable pharmacological and safety profile [].
  • Compound Description: This compound has been studied using density functional theory (DFT) methods to investigate its vibrational frequencies, first-order hyperpolarizability, natural bond orbital (NBO) analysis, and HOMO-LUMO energy levels []. These studies provide insights into its molecular structure, electronic properties, and potential applications.

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

  • Compound Description: This group of compounds represents a novel class of potent phytoene desaturase (PDS) inhibitors, exhibiting broad-spectrum herbicidal activity []. These compounds were discovered through a combination of structure-based virtual screening, structure-guided optimization, and biological evaluation [].

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular conformation and crystal packing []. The seven-membered thiazepine ring adopts a distorted twist-boat conformation, while the thiophene and phenyl rings are twisted with respect to each other [].

1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole

  • Compound Description: The crystal structure of this compound has been analyzed, revealing details about its molecular geometry and intermolecular interactions in the solid state []. The benzimidazole unit is almost planar, and the phenyl rings are twisted with respect to each other []. C-H⋯F hydrogen bonds connect molecules into chains within the crystal lattice [].

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

  • Compound Description: This compound, along with its derivatives, was synthesized and evaluated for potential anticancer activity []. In vitro cytotoxicity assays revealed promising activity against the MDA breast cancer cell line, with compound 3g (bearing a m-OCH3 moiety on the phenyl ring) showing the highest potency within the series [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist, exhibiting promising pharmacological properties for treating obesity and metabolic disorders []. Its structural features contribute to its high affinity for CB1R and its inability to cross the blood-brain barrier, minimizing central nervous system side effects [].

(2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane

  • Compound Description: This chiral phosphinite borane complex, derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide, serves as a versatile chiral building block in asymmetric synthesis []. Its absolute configuration at the phosphorus center is determined by X-ray crystallography, confirming its stereochemical integrity [].

7-Morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound belongs to the quinazoline family, known for their diverse biological activities []. Its synthesis involves a multi-step procedure starting from 4-chloro-2-nitrobenzoic acid []. The final step involves a condensation reaction between 7-chloro-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one and morpholine [].

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, 2, 4]triazolo[4,3-a]pyrazine

  • Compound Description: This compound serves as a precursor for the synthesis of novel urea and thiourea derivatives investigated for their antimicrobial activity []. It is prepared from 2-chloropyrazine through a series of reactions including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction [].

3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

  • Compound Description: These Mannich base derivatives of benzoxazolone demonstrate potent inhibitory activity against carbonic anhydrases (CAs) and acetylcholinesterase (AChE) []. The presence of the trifluoromethyl group and variations in the amine substituent contribute to their inhibitory potencies against these enzymes, making them potential drug candidates for various therapeutic applications [].

1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl (2)

  • Compound Description: This compound, a benzotriazinyl radical, has been studied for its magnetic properties and crystal structure []. X-ray crystallography reveals a 1D columnar assembly in the solid state, and its magnetic susceptibility follows the Curie-Weiss law, suggesting weak ferromagnetic interactions [].

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound represents a novel, peripherally restricted cannabinoid-1 receptor (CB1R) antagonist []. Designed to minimize central nervous system side effects, it exhibits significant weight-loss efficacy in diet-induced obese mice while maintaining a clean off-target profile [].

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide (MK-0767)

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ (PPAR α/γ) agonist investigated for treating type 2 diabetes [, , , ]. Its metabolism has been extensively studied in various species, including humans [, , , ]. The major metabolic pathway involves the opening of the TZD ring, followed by S-methylation and oxidation [, ].

8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (9)

  • Compound Description: This compound is a potent ligand for serotonin (5-HT1A/5-HT7) receptors and shows weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A) []. Preliminary pharmacological studies suggest potential antidepressant effects in the forced swim test in mice, with antianxiety effects surpassing those of diazepam [].

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent and orally bioavailable CCR5 antagonist developed as an HIV-1 inhibitor []. Its structure represents a significant advancement from the original piperidino-2(S)-methyl piperazine lead, demonstrating improved selectivity for CCR5 over muscarinic receptors and excellent pharmacokinetic properties in preclinical studies [].

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

  • Compound Description: This class of compounds has been identified as potent α-glucosidase inhibitors, synthesized through a green chemistry approach using anatase TiO2 nanoparticles as a catalyst []. Molecular docking studies and in vitro assays confirm their strong inhibitory activity, with compound 4i emerging as the most potent inhibitor within the series, surpassing even the standard drug acarbose [].

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives

  • Compound Description: Synthesized from chalcone derivatives, these compounds were evaluated for antioxidant, anti-inflammatory, and antidiabetic activities []. Notably, they exhibited strong anti-inflammatory activity, even surpassing indomethacin, a standard NSAID, in their ability to inhibit lipoxygenase [].

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

  • Compound Description: These oxadiazole derivatives, inspired by known anticancer agents, were synthesized and screened against a panel of cancer cell lines []. Compound 6h, bearing a 3,4-dimethoxyphenyl substituent, exhibited significant anticancer activity, outperforming imatinib in growth inhibition across numerous cell lines [].

(E)-4-(2-(6-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607)

  • Compound Description: KR-67607 is a novel, selective 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor that demonstrates therapeutic potential in a rat model of benzalkonium chloride (BAC)-induced dry eye syndrome []. Its protective effects stem from its ability to inhibit 11β-HSD1 activity and expression, leading to reduced inflammation, oxidative stress, and improved tear film stability [].

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides

  • Compound Description: Designed as potential antimicrobial agents and enzyme inhibitors, these hydrazine-1-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. While demonstrating moderate inhibition of both enzymes, some derivatives exhibited higher potency for AChE than the clinically used drug rivastigmine [].

2-Methyl-2-(2-methyl-4-(3-(4-(trifluoromethyl)phenyl)[1,2,4]thiadiazol-5-ylmethoxy)phenoxy)propionic acid sodium salt (17)

  • Compound Description: This compound is a promising PPARα,δ agonist, synthesized through a practical and efficient route using methylhydroquinone (MHQ) as a starting material []. The synthesis avoids cumbersome steps like the Baeyer-Villiger oxidation, offering an improved approach to this pharmacologically relevant scaffold [].

4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine

  • Compound Description: This novel aromatic diamine, synthesized via a modified Chichibabin reaction, serves as a building block for high-performance poly(ether imide)s (PEIs) []. These fluorinated pyridine-containing PEIs exhibit excellent thermal stability, mechanical strength, low dielectric constants, high optical transparency, and good solubility in common organic solvents, making them suitable for advanced optoelectronic applications [].

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

  • Compound Description: This chiral alcohol represents a valuable pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists []. An efficient biocatalytic process utilizing recombinant Escherichia coli cells enables its preparation with high enantioselectivity and yield [].

2,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

  • Compound Description: These novel triazolone derivatives, synthesized using a microwave-assisted approach, have been investigated for their acidity in various nonaqueous solvents []. Their pKa values, determined through potentiometric titrations, provide insights into their chemical reactivity and potential applications in fields like medicinal chemistry and materials science [].

[(tfmpiq)2Ir(imdzppo)] (2a) and [(tfmpiq)2Ir(idzpo)] (2b)

  • Compound Description: These novel iridium(III) complexes, incorporating the tfmpiq ligand (1-(4-(trifluoromethyl)phenyl)isoquinoline), exhibit high-efficiency red phosphorescence []. Their structural and photophysical properties make them promising candidates for use as red-emitting materials in organic light-emitting diodes (OLEDs) [].

3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl (2)

  • Compound Description: This benzotriazinyl radical represents a novel structure studied for its magnetic properties and structure-property relationships []. It forms a 1D columnar structure in the solid state, and its magnetic susceptibility suggests weak ferromagnetic interactions []. The introduction of the trifluoromethyl group and tert-butyl substituent influences its molecular packing and magnetic behavior [].

(3E,5E)-3,5-bis(3-Nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one

  • Compound Description: The crystal structure of this compound, including its dichloromethane solvate, has been determined, providing insights into its molecular conformation and crystal packing []. The molecule adopts a specific conformation influenced by the bulky substituents, and the dichloromethane molecules occupy specific positions within the crystal lattice [].

1-{2-Phenyl-2-[4-(trifluoromethyl)benzyloxy]ethyl}-1H-benzimidazole

  • Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting distinct conformations of the benzimidazole and phenyl rings []. Intermolecular C-H⋯N hydrogen bonds contribute to the formation of R 2 2(6) dimers in the crystal lattice [].

1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

  • Compound Description: This hydrazyl radical represents the first example of its kind to exhibit a reversible, sharp spin transition completed within a narrow temperature range (5 K) []. This transition, occurring around 58 K, is attributed to subtle changes in intra- and interstack interactions between two closely related structural phases [].

SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide]

  • Compound Description: SSR240600 is a potent and centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor []. It effectively blocks the neurochemical, electrophysiological, and behavioral effects induced by NK1 receptor activation or stress in guinea pigs []. Its therapeutic potential lies in treating conditions like anxiety, depression, and emesis [].

(E)-1-(3,4-Dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DPTF)

  • Compound Description: DPTF, a chalcone derivative, exhibits third-order nonlinear optical properties and has been investigated for its crystal structure, linear and nonlinear optical properties, thermal stability, and potential applications in optoelectronics []. Its molecular structure, characterized by single-crystal X-ray diffraction, reveals a triclinic crystal system with a centrosymmetric space group [].

5-[(2-Thienyl)methyl]hydrazono-2-oxido-2-phenyl-4-(trifluoromethyl)-1H-1,3,2-diazaphosphinine

  • Compound Description: This compound serves as a key intermediate in the synthesis of novel 4-(1,3,2-diazaphosphinin-5-yl)-1,2-dihydrothieno[3,2-d][1,2,3]diazaphosphinines, a class of heterocyclic compounds with potential applications in various fields [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

    • Compound Description: JNJ-1930942 is a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a target of interest for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease []. It enhances the activity of α7 nAChRs, showing promise in improving cognitive function and sensory gating in preclinical models [].
    Overview

    2-(4-(Trifluoromethyl)phenyl)pyrazine is an organic compound that features a pyrazine ring substituted with a trifluoromethylphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly in the design of compounds with antimicrobial and antitubercular properties.

    Source and Classification

    The compound belongs to the class of pyrazines, which are bicyclic aromatic compounds containing a six-membered ring with two nitrogen atoms. Pyrazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The trifluoromethyl group is a notable substituent that enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrazine can be achieved through various methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach involves the following steps:

    1. Formation of Pyrazine Ring: Starting from 2-chloropyrazine, a nucleophilic substitution reaction can be performed. The chloropyrazine is treated with a suitable nucleophile, such as hydrazine hydrate, under basic conditions to form the pyrazine core.
    2. Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution. This typically involves using trifluoromethylating agents such as trifluoroacetic anhydride or other fluorinated reagents in the presence of a catalyst like palladium on carbon to facilitate the reaction.
    3. Purification: The resulting product can be purified using techniques such as column chromatography or recrystallization to obtain high-purity 2-(4-(Trifluoromethyl)phenyl)pyrazine.

    These synthetic routes may vary based on specific laboratory protocols and desired yields.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of 2-(4-(Trifluoromethyl)phenyl)pyrazine can be represented as follows:

    • Molecular Formula: C11H8F3N
    • Molecular Weight: Approximately 227.18 g/mol
    • Structure: The compound consists of a pyrazine ring (C4H4N2) with a phenyl group (C6H5) substituted at one position and a trifluoromethyl group (-CF3) attached to the para position of the phenyl ring.

    The presence of both nitrogen atoms in the pyrazine ring contributes to its unique electronic properties, influencing its reactivity and interaction with biological targets.

    Chemical Reactions Analysis

    Reactions and Technical Details

    2-(4-(Trifluoromethyl)phenyl)pyrazine can participate in several chemical reactions due to its functional groups:

    1. Electrophilic Aromatic Substitution: The compound can undergo further substitutions at the aromatic ring under appropriate conditions, allowing for the introduction of additional functional groups that may enhance its biological activity.
    2. Nucleophilic Reactions: The nitrogen atoms in the pyrazine ring can act as nucleophiles, enabling reactions with electrophiles, which can be useful for synthesizing derivatives with enhanced pharmacological properties.
    3. Reduction Reactions: The compound may also undergo reduction reactions to modify its functional groups, potentially leading to biologically active derivatives.
    Mechanism of Action

    Process and Data

    The mechanism of action for compounds like 2-(4-(Trifluoromethyl)phenyl)pyrazine typically involves interaction with specific biological targets such as enzymes or receptors. For example:

    • Antimycobacterial Activity: Similar compounds have been studied for their ability to inhibit the growth of Mycobacterium tuberculosis, potentially by interfering with metabolic pathways essential for bacterial survival.
    • Binding Affinity: Molecular docking studies may reveal how these compounds fit into active sites of target proteins, providing insights into their binding affinity and potential efficacy as therapeutic agents.
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    The physical properties of 2-(4-(Trifluoromethyl)phenyl)pyrazine include:

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in organic solvents such as ethanol or dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.
    • Melting Point: Specific melting point data may vary but is generally around 60-70 °C based on similar compounds.

    Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.

    Applications

    Scientific Uses

    2-(4-(Trifluoromethyl)phenyl)pyrazine has several potential applications:

    1. Drug Development: As a building block for synthesizing new pharmaceuticals targeting infectious diseases, particularly tuberculosis.
    2. Research Tool: Utilized in studies exploring the structure-activity relationship (SAR) of pyrazine derivatives to optimize their biological activity.
    3. Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its unique chemical properties that may confer resistance against pests or diseases.

    Properties

    CAS Number

    380626-88-0

    Product Name

    2-(4-(Trifluoromethyl)phenyl)pyrazine

    IUPAC Name

    2-[4-(trifluoromethyl)phenyl]pyrazine

    Molecular Formula

    C11H7F3N2

    Molecular Weight

    224.18 g/mol

    InChI

    InChI=1S/C11H7F3N2/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-7H

    InChI Key

    QLIZFCCVOYTJQJ-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F

    Canonical SMILES

    C1=CC(=CC=C1C2=NC=CN=C2)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.